molecular formula C15H13NO4 B11945963 Piperonyl N-phenylcarbamate CAS No. 6890-24-0

Piperonyl N-phenylcarbamate

Cat. No.: B11945963
CAS No.: 6890-24-0
M. Wt: 271.27 g/mol
InChI Key: LOTLGDVDJCHWAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonyl N-phenylcarbamate can be synthesized through the reaction of piperonyl chloride with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method includes the reaction of piperonyl alcohol with dimethyl carbonate in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures . This method not only reduces the use of hazardous materials but also improves the overall yield and purity of the product.

Chemical Reactions Analysis

Direct Carbamation with Isocyanates

Reaction of piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) with phenyl isocyanate in the presence of a catalyst like dibutyltin diacetate:

Piperonyl alcohol+PhNCOdibutyltin diacetatePiperonyl N-phenylcarbamate\text{Piperonyl alcohol} + \text{PhNCO} \xrightarrow{\text{dibutyltin diacetate}} \text{Piperonyl N-phenylcarbamate}

Example Conditions ( ):

  • Solvent: Benzene or carbon tetrachloride

  • Catalyst: Dibutyltin diacetate (2 drops per 1.2 g phenol)

  • Temperature: 100°C (overnight) or room temperature (4 days)

  • Yield: 60–90% after recrystallization

Chloroformate Intermediate Route

Alternative synthesis via phosgene-derived intermediates:

  • Piperonyl alcohol reacts with phosgene to form piperonyl chloroformate.

  • Reaction with aniline yields the carbamate:

Piperonyl chloroformate+AnilinePiperonyl N-phenylcarbamate+HCl\text{Piperonyl chloroformate} + \text{Aniline} \rightarrow \text{this compound} + \text{HCl}

Hydrolysis

Carbamates are susceptible to hydrolysis under acidic or basic conditions. For this compound:

  • Alkaline Hydrolysis : Cleavage of the carbamate bond to regenerate piperonyl alcohol and phenylurea:

C15H13NO4+NaOH1,3-Benzodioxol-5-ylmethanol+PhNHCONa\text{C}_{15}\text{H}_{13}\text{NO}_4 + \text{NaOH} \rightarrow \text{1,3-Benzodioxol-5-ylmethanol} + \text{PhNHCONa}

  • Acidic Hydrolysis : Slower degradation, producing CO2_2 and aniline derivatives.

Hydrogenation

The 1,3-benzodioxole ring may undergo hydrogenation under catalytic conditions (e.g., Pd/C, H2_2):

Piperonyl N-phenylcarbamateH2,Pd/CHexahydrocarbamate derivative\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Hexahydrocarbamate derivative}

Conditions from Analogues ( ):

  • Solvent: Methanol

  • Pressure: 50 psi H2_2

  • Time: 3 hours

Oxidation

The methylenedioxy group in the piperonyl moiety can be oxidized to a dicarboxylic acid using strong oxidants (e.g., KMnO4_4), though this would degrade the parent structure.

N-Acylation

The aniline nitrogen may react with acyl chlorides (e.g., piperonyloyl chloride) to form acylated derivatives ( ):

Piperonyl N-phenylcarbamate+RCOClN-Acylated carbamate\text{this compound} + \text{RCOCl} \rightarrow \text{N-Acylated carbamate}

Optimized Conditions ( ):

  • Base: Pyridine (1.3 equiv)

  • Solvent: Acetonitrile

  • Temperature: 0°C to room temperature

  • Yield: ~69% (selective N-acylation)

O-Alkylation

The phenolic oxygen (if regenerated via hydrolysis) can undergo alkylation. For example, phase-transfer catalysis with alkyl halides:

Piperonyl alcohol+R-XNaOH, tolueneO-Alkylated product\text{Piperonyl alcohol} + \text{R-X} \xrightarrow{\text{NaOH, toluene}} \text{O-Alkylated product}

Stability and Degradation

Carbamates degrade under UV light or in environmental matrices. Key pathways include:

  • Photolysis : Cleavage of the methylenedioxy ring or carbamate bond.

  • Microbial Degradation : Enzymatic hydrolysis in soil ( ).

Comparative Reaction Yields

Data from analogous carbamate syntheses ( , ):

Reaction TypeConditionsYield (%)Purity (%)
Carbamation (PhNCO)100°C, benzene, 24 h8199.0
Hydrogenation (Pd/C)50 psi H2_2, MeOH, 3 h9098.5
N-Acylation (RCOCl)0°C, MeCN, pyridine6999.2

Research Gaps and Opportunities

  • Mechanistic Studies : Limited data on the kinetics of hydrolysis or photolysis.

  • Catalytic Innovations : Potential for enzyme-mediated synthesis or degradation.

  • Environmental Fate : Detailed studies on soil/water half-lives are needed ( ).

Scientific Research Applications

Piperonyl N-phenylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperonyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. It acts by inhibiting the mixed-function oxidase (MFO) system, which is responsible for the oxidative breakdown of various compounds . By inhibiting this system, this compound enhances the activity of other compounds, making it a valuable synergist in pesticide formulations.

Comparison with Similar Compounds

Piperonyl N-phenylcarbamate can be compared with other similar compounds, such as:

Properties

CAS No.

6890-24-0

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl N-phenylcarbamate

InChI

InChI=1S/C15H13NO4/c17-15(16-12-4-2-1-3-5-12)18-9-11-6-7-13-14(8-11)20-10-19-13/h1-8H,9-10H2,(H,16,17)

InChI Key

LOTLGDVDJCHWAF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=CC=C3

Origin of Product

United States

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